N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide
Description
N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a phenylpropyl group, and a methylthio group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-21-16-10-6-5-9-14(16)17(20)18-12-11-15(19)13-7-3-2-4-8-13/h2-10,15,19H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGSTMNPNVFLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
2-Bromobenzoic acid undergoes methylthiolation using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C. This SNAr reaction replaces the bromide with a methylthio group, yielding 2-(methylthio)benzoic acid.
Reaction Conditions :
Alternative Route: Oxidation of 2-(Methylthio)benzaldehyde
2-(Methylthio)benzaldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. This method avoids halogenated precursors but requires careful control of oxidation kinetics.
Synthesis of 3-Hydroxy-3-phenylpropylamine
Reductive Amination of 3-Hydroxy-3-phenylpropanal
3-Hydroxy-3-phenylpropanal, synthesized via aldol condensation of benzaldehyde and acetaldehyde, is subjected to reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.
Reaction Conditions :
Epoxide Ring-Opening with Ammonia
Styrene oxide (1,2-epoxyethylbenzene) is reacted with aqueous ammonia under high pressure to yield 2-amino-1-phenylethanol. Subsequent homologation via Wittig reaction with formaldehyde extends the chain to 3-hydroxy-3-phenylpropylamine.
Reaction Conditions :
- Substrate : Styrene oxide (1.0 equiv)
- Reagent : NH₃ (excess), H₂O
- Temperature : 100°C, 48 h
- Yield : 45–52%
Amidation Strategies
Carbodiimide-Mediated Coupling
2-(Methylthio)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). 3-Hydroxy-3-phenylpropylamine is added dropwise to form the amide bond.
Reaction Conditions :
Nickel-Catalyzed Direct Amination
Adapting methodologies for N-methylbenzamide synthesis, 2-(methylthio)benzoic acid is treated with nickel acetate and phosphite ligands in the presence of 3-hydroxy-3-phenylpropylamine under reflux.
Reaction Conditions :
- Catalyst : Ni(OAc)₂·4H₂O (10 mol%)
- Ligand : Tris(o-tolyl)phosphite (10 mol%)
- Base : NaOMe (2.0 equiv)
- Solvent : 1,2-Dimethoxyethane
- Temperature : 110°C, 10 h
- Yield : 65–70%
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from diethyl ether. Structural confirmation is achieved through:
- ¹H NMR (CDCl₃): δ 7.69 (s, 1H, NH), 7.45–7.27 (m, aromatic), 4.09 (s, 1H, OH), 2.35 (s, 3H, SCH₃).
- LC-MS : m/z 302.1 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | 75–82 | ≥98 | Moderate | High |
| Nickel-Catalyzed Amination | 65–70 | ≥95 | Low | Moderate |
Carbodiimide-mediated coupling offers superior yield and scalability, while nickel catalysis reduces byproduct formation but requires expensive ligands.
Mechanistic Insights
Carbodiimide Activation
EDC converts the carboxylic acid to an active O-acylisourea intermediate, which undergoes nucleophilic attack by the amine to form the amide. HOBt suppresses racemization and enhances coupling efficiency.
Nickel-Mediated Pathway
Ni(II) facilitates deprotonation of the amine, enabling nucleophilic substitution at the acyl carbon. The phosphite ligand stabilizes the metal center, preventing aggregation.
Challenges and Optimization
- Amine Sensitivity : 3-Hydroxy-3-phenylpropylamine is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
- Byproduct Formation : Methylthio groups may undergo demethylation under strong acidic/basic conditions; pH is maintained near neutrality.
Industrial Applications and Derivatives
This compound serves as a precursor to kinase inhibitors and antimicrobial agents. Derivatives include:
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methylthio group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted benzamides with different functional groups replacing the methylthio group.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
This compound serves as a vital building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, allowing researchers to create more complex molecules. The presence of the hydroxy and methylthio groups provides opportunities for substitution reactions, facilitating the development of new derivatives with potentially enhanced properties.
Reactivity Studies
N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide can be subjected to oxidation and reduction reactions, leading to the formation of ketones or aldehydes as major products. This reactivity is essential for studying reaction mechanisms and developing new synthetic pathways.
Biological Research Applications
Antimicrobial Properties
Initial studies suggest that this compound may exhibit antimicrobial activity. This potential makes it a candidate for further investigation in the development of new antimicrobial agents, particularly in combating resistant strains of bacteria.
Anticancer Activity
Research into the anticancer properties of this compound is ongoing. Its structure may allow it to interact with specific cellular targets involved in cancer progression, making it a subject of interest in the search for novel cancer therapies.
Pharmaceutical Applications
Therapeutic Agent Exploration
this compound is being explored for its potential as a therapeutic agent in various diseases. Its unique structure may allow it to modulate biological pathways effectively, particularly those related to metabolic disorders and inflammation .
Mechanism of Action
The mechanism of action involves interactions with specific receptors and enzymes, which could lead to inhibitory or activating effects on their functions. This property is crucial for its potential use in treating conditions such as diabetes and cardiovascular diseases .
Industrial Applications
Material Development
In industrial settings, this compound can be utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized coatings or additives that enhance material performance.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenylpropyl group allow the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methylthio group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)-N-methylnitrous amide
- Carbamic acid, N-(3-hydroxy-3-phenylpropyl)-, phenylmethyl ester
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a hydroxy group, a phenylpropyl moiety, and a methylthio group, which contribute to its unique chemical properties. The compound can interact with various biological targets, including enzymes and receptors, potentially modulating their activities.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Interaction : The hydroxy and phenylpropyl groups facilitate interactions with enzymes, which may lead to inhibition or activation of enzymatic functions.
- Receptor Modulation : The methylthio group may influence binding affinity and specificity towards various receptors, enhancing or altering biological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against certain bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest it may inhibit the proliferation of cancer cells through mechanisms that involve oxidative stress modulation and apoptosis induction. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits distinct properties due to the presence of the methylthio group. This unique feature enhances its reactivity and interaction capabilities:
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via condensation reactions involving aldehydes and thiazolidinone precursors under reflux conditions. For example, analogs with similar structures (e.g., compounds 21–23 in ) were synthesized by reacting intermediates with substituted benzaldehydes (4-chloro-, 2-fluoro-, etc.) in ethanol at 80–90°C for 4–6 hours. Yield optimization may involve adjusting molar ratios (1:1.2 for aldehyde:precursor) or using catalysts like acetic acid .
- Data : Typical yields range from 29% to 88% for structurally related compounds, depending on substituent electronic effects (e.g., electron-withdrawing groups improve cyclization efficiency) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for amides, S-CH₃ at ~650 cm⁻¹) .
- 1H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), methylthio (δ 2.5–2.7 ppm), and hydroxy protons (broad singlet at δ 4.5–5.5 ppm) .
- HPLC : Use C18 columns with methanol/water gradients (e.g., 70:30 to 90:10) for purity analysis; retention times vary between 5–30 minutes depending on substituents .
- HR-MS : Validate molecular ions (e.g., [M+H]+ peaks within ±0.005 Da accuracy) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or hydroxypropyl chain) affect biological activity against antimicrobial or anticancer targets?
- Methodology :
- Substituent Effects : Fluorine or chlorine at the benzylidene position (e.g., compounds 14–19 in ) enhances antituberculosis activity (MIC: 0.5–2.0 µg/mL) but reduces solubility. Allyl groups on the thiazolidinone ring (e.g., compound 20 in ) improve anticancer potency by 30–50% compared to ethyl groups .
- SAR Analysis : Use in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking to correlate logP values (2.5–3.8) with membrane permeability .
Q. How can researchers address contradictions in biological data across studies (e.g., variable IC₅₀ values in anticancer assays)?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify outliers. For example, discrepancies in IC₅₀ (e.g., 8 µM vs. 25 µM) may arise from differences in assay duration (48 vs. 72 hours) or serum concentrations in media .
- Mechanistic Studies : Combine transcriptomics and proteomics to verify target engagement (e.g., p53 activation in ).
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (e.g., topological polar surface area <140 Ų for blood-brain barrier penetration) .
- MD Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Hydroxypropyl groups may reduce clearance rates by 20–40% compared to non-hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
